![molecular formula C15H17O6P B12585499 (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate CAS No. 646041-31-8](/img/structure/B12585499.png)
(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate is an organic compound that combines a dimethoxyphosphoryl group with a naphthalen-1-yl-oxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate typically involves the reaction of dimethoxyphosphoryl chloride with naphthalen-1-yl-oxyacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphates or phosphonates.
Scientific Research Applications
(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The pathways involved may include phosphorylation or dephosphorylation processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- (Dimethoxyphosphoryl)methyl [(phenyl)oxy]acetate
- (Dimethoxyphosphoryl)methyl [(benzyl)oxy]acetate
- (Dimethoxyphosphoryl)methyl [(pyridyl)oxy]acetate
Uniqueness
(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
646041-31-8 |
|---|---|
Molecular Formula |
C15H17O6P |
Molecular Weight |
324.26 g/mol |
IUPAC Name |
dimethoxyphosphorylmethyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C15H17O6P/c1-18-22(17,19-2)11-21-15(16)10-20-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 |
InChI Key |
NXSYADPHJGOHDB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(COC(=O)COC1=CC=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


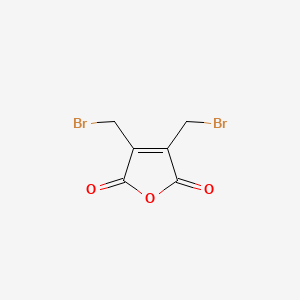
![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)
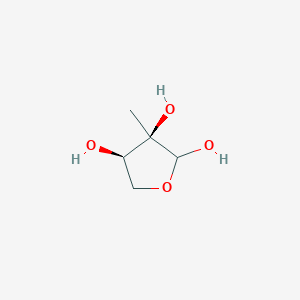
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
![6-(2-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12585446.png)
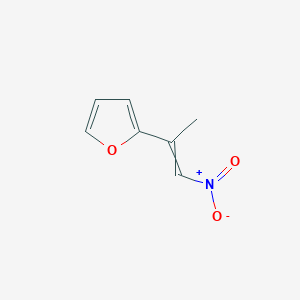
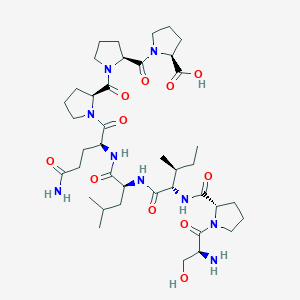
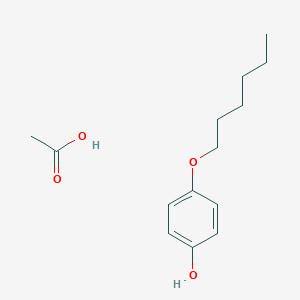
amino]-](/img/structure/B12585470.png)
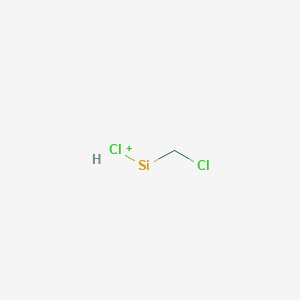
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)
